2-[4-(2-fluorobenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine
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Overview
Description
2-[4-(2-fluorobenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a fluorobenzoyl group and a pyrimidine ring with trimethyl substitutions, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-fluorobenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts . The fluorobenzoyl group is then introduced via a nucleophilic substitution reaction, where the piperazine derivative reacts with 2-fluorobenzoyl chloride under basic conditions . The final step involves the formation of the pyrimidine ring, which can be achieved through a condensation reaction with appropriate precursors .
Industrial Production Methods
Industrial production of this compound may involve scalable and eco-friendly synthetic routes. For instance, the use of microwave-assisted synthesis and flow chemistry techniques can enhance reaction efficiency and yield . Additionally, the implementation of green chemistry principles, such as the use of non-toxic solvents and catalysts, can minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-fluorobenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.
Scientific Research Applications
2-[4-(2-fluorobenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand in biochemical studies.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(2-fluorobenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways . Molecular docking studies have shown that the compound can bind to active sites of target proteins, leading to changes in their activity . Additionally, the presence of the fluorobenzoyl group enhances its binding affinity and selectivity towards specific targets .
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: A compound with a similar piperazine and pyrimidine structure but different functional groups.
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: Compounds with similar piperazine rings but different aromatic substitutions.
Uniqueness
2-[4-(2-fluorobenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine stands out due to its unique combination of a fluorobenzoyl group and trimethylpyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H22FN5O |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
[4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-(2-fluorophenyl)methanone |
InChI |
InChI=1S/C18H22FN5O/c1-13-12-16(22(2)3)21-18(20-13)24-10-8-23(9-11-24)17(25)14-6-4-5-7-15(14)19/h4-7,12H,8-11H2,1-3H3 |
InChI Key |
VDSAADAWPNHOOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=CC=C3F)N(C)C |
Origin of Product |
United States |
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